N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide
Description
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide is a chemical compound extensively used in scientific research due to its diverse applications. This compound possesses unique properties that make it invaluable in various fields, including pharmaceutical studies, chemical synthesis, and biological investigations.
Properties
IUPAC Name |
N-cyclopropyl-6-[3-[(2-hydroxy-5-methylphenyl)methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-2-6-19(26)16(10-14)12-22-18-8-9-25(13-18)20-7-3-15(11-23-20)21(27)24-17-4-5-17/h2-3,6-7,10-11,17-18,22,26H,4-5,8-9,12-13H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZAKKDRVGXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and may include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[Cyclopropyl(2-hydroxy-4-oxo-5,6,7,8,9,10-hexahydro-4H-cycloocta[b]pyran-3-yl)methyl]phenyl}-4-(trifluoromethoxy)benzenesulfonamide .
- Other nicotinamide derivatives with similar structural features.
Uniqueness
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclopropyl and pyrrolidinyl moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide, identified by its CAS number 1251563-45-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, focusing on its antibacterial, antifungal, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.5 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and an amino-pyrrolidine moiety, which is significant for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds similar to N-cyclopropyl derivatives exhibit notable antibacterial properties. For instance, various pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| N-cyclopropyl derivative | 0.0039 | S. aureus |
| Another pyrrolidine | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, compounds in this class have shown antifungal activity against various strains, including Candida albicans. The MIC values for these compounds can vary significantly, with some demonstrating effectiveness at concentrations as low as 16.69 µM .
| Compound | MIC (µM) | Target Fungal Strain |
|---|---|---|
| N-cyclopropyl derivative | 16.69 | C. albicans |
| Other pyrrolidine | 56.74 | Fusarium oxysporum |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyridine nitrogen and the target microbial enzymes plays a crucial role in inhibiting their function.
Case Studies
In a recent study focused on the synthesis and evaluation of various pyrrolidine derivatives, compounds structurally related to N-cyclopropyl demonstrated promising results in both antibacterial and antifungal assays. These findings suggest that modifications in the molecular structure can lead to enhanced activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
